molecular formula C17H22ClN7O B12224409 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B12224409
M. Wt: 375.9 g/mol
InChI Key: XNECMAVLAKUTNA-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperazine ring, which is further connected to a morpholine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves multiple steps, typically starting with the chlorination of pyrimidine derivatives. The key intermediate, 5-chloropyrimidine, is synthesized through a chlorination reaction using reagents such as phosphorus oxychloride. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. The final step involves the coupling of the piperazine derivative with morpholine, resulting in the formation of the target compound .

Chemical Reactions Analysis

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chloropyrimidine moiety.

Scientific Research Applications

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H22ClN7O

Molecular Weight

375.9 g/mol

IUPAC Name

4-[2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H22ClN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3

InChI Key

XNECMAVLAKUTNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)N4CCOCC4

Origin of Product

United States

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